molecular formula C20H22ClN B562978 Cyclobenzaprine-d3 Hydrochloride CAS No. 1184983-42-3

Cyclobenzaprine-d3 Hydrochloride

Cat. No.: B562978
CAS No.: 1184983-42-3
M. Wt: 314.871
InChI Key: VXEAYBOGHINOKW-NIIDSAIPSA-N
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Description

Cyclobenzaprine-d3 Hydrochloride (CAS Number: 1184983-42-3) is a deuterated analog of the skeletal muscle relaxant cyclobenzaprine, where three hydrogen atoms are replaced by deuterium at the N-methyl group . This high-purity compound is supplied as a stable hydrochloride salt and is designed for use as an internal standard in quantitative mass spectrometry (MS) and for analytical method development and validation (AMV) . Its primary research value lies in enabling precise and accurate quantification of non-deuterated cyclobenzaprine in complex biological matrices, thereby supporting critical studies in drug metabolism and pharmacokinetics (DMPK) . This application is crucial during the commercial production and Quality Control (QC) testing of cyclobenzaprine, particularly for Abbreviated New Drug Applications (ANDA) . The deuterium labeling minimizes isotopic effects while providing a clear mass shift from the native analyte, ensuring reliable data in liquid chromatography-mass spectrometry (LC-MS) workflows. Cyclobenzaprine itself is a centrally-acting skeletal muscle relaxant structurally related to tricyclic antidepressants, and its mechanism of action is believed to primarily involve reduction of tonic somatic motor activity within the brainstem . This product is For Research Use Only. It is strictly intended for laboratory analysis and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEAYBOGHINOKW-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661877
Record name Cyclobenzaprine-d3 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184983-42-3
Record name Cyclobenzaprine-d3 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1184983-42-3
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Chemical Reactions Analysis

Synthetic Reactions

Cyclobenzaprine-d3 hydrochloride is synthesized via a Grignard reaction followed by acid-catalyzed dehydration and salt formation. The deuterium atoms are introduced during the preparation of the Grignard reagent ( ).

Key Steps:

StepReaction DescriptionConditions
1 Formation of Grignard reagent: Reaction of 3-(dimethyl-d₃-amino)propyl chloride with magnesium in THF.0–15°C, anhydrous THF ( ).
2 Nucleophilic addition: Reaction of the Grignard reagent with 5-dibenzosuberenone (Formula II).0–15°C, 30–90 min ( ).
3 Hydrolysis and dehydration: Treatment with 15–25% HCl at 70–80°C for 2–3 hrs to form cyclobenzaprine-d3 base ( ).Acidic aqueous conditions.
4 Salt formation: Acidification with isopropyl alcohol-HCl (IPA·HCl) at 0–10°C.Low-temperature precipitation ( ).

Yield & Purity :

  • Final yield: 70–80% ( ).
  • Purity: >99.90% by HPLC ( ).

Stability and Reactivity

The compound exhibits stability under controlled conditions but reacts with incompatible agents ( ).

Reactivity Profile:

PropertyData
Thermal Stability Stable up to 217°C (melting point) ( ).
Incompatible Agents Oxidizers, strong bases, reducing agents ( ).
Decomposition Products CO, CO₂, HCl (under extreme heat) ( ).
Solvent Compatibility Soluble in methanol, water; insoluble in hydrocarbons ( ).

Metabolic Pathways:

PathwayEnzymes InvolvedMetabolites
N-Demethylation CYP3A4, CYP1A2Norcyclobenzaprine-d3 ( ).
Glucuronidation UGT1A4, UGT2B10N-glucuronide conjugates ( ).
Enterohepatic Recirculation Parent compound reabsorption ( ).

Isotope Effect :

  • Deuterium at the dimethylamino group may reduce CYP-mediated demethylation rates, prolonging half-life ( ).

Performance Data:

ParameterValue
Retention Time Matches cyclobenzaprine within 0.1 min ( ).
Ionization Efficiency [M+H]⁺ m/z 315.0 (vs. 312.0 for non-deuterated) ( ).
Detection Limit ≤1 ng/mL in plasma ( ).

Hazard Data:

ParameterValue
Oral LD₅₀ 100,000 mg/kg (rat) ( ).
Skin/Eye Contact Causes irritation; use sealed goggles and gloves ( ).
Storage -20°C, desiccated ( ).

Scientific Research Applications

Pharmacological Properties

  • Chemical Structure : Cyclobenzaprine-d3 hydrochloride retains the core structure of cyclobenzaprine but includes deuterium atoms, which may alter its pharmacokinetics and metabolic pathways.
  • Bioavailability : The oral bioavailability of cyclobenzaprine is approximately 55%, with a half-life of about 18 hours. Cyclobenzaprine-d3 could exhibit similar or enhanced bioavailability due to its modified structure .
  • Mechanism of Action : While the precise mechanism is not fully understood, cyclobenzaprine-d3 is believed to exert its effects through serotonin receptor antagonism and norepinephrine reuptake inhibition .

Muscle Spasm Relief

This compound is primarily used for treating muscle spasms due to acute musculoskeletal conditions. Clinical studies have demonstrated significant efficacy in reducing pain and improving range of motion compared to placebo and other muscle relaxants such as diazepam .

Fibromyalgia Management

There is emerging evidence suggesting that cyclobenzaprine may also be effective in managing fibromyalgia symptoms, including pain relief and sleep disturbances. A randomized controlled trial indicated potential benefits for patients suffering from post-traumatic stress disorder (PTSD), showing improvements in sleep quality and psychosocial functioning .

Case Study 1: Efficacy in Acute Lower Back Pain

A double-blind study compared cyclobenzaprine to placebo and diazepam in patients with acute lower back pain. Results indicated that patients receiving cyclobenzaprine experienced greater reductions in pain scores and improvements in functional mobility within the first week of treatment .

Case Study 2: Fibromyalgia Symptoms

In a clinical trial focused on fibromyalgia, participants treated with cyclobenzaprine reported significant reductions in pain levels and improved sleep quality compared to those receiving placebo. The study highlighted the drug's potential role in managing chronic pain syndromes beyond its traditional use for acute muscle spasms .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other treatments for muscle spasms:

TreatmentEfficacy LevelDuration of EffectSide Effects
Cyclobenzaprine-d3HighShort-term (2-3 weeks)Drowsiness, dry mouth
DiazepamModerateShort-termSedation, dependency
PlaceboLowN/ANone

Comparison with Similar Compounds

Cyclobenzaprine Hydrochloride (Non-Deuterated)

  • Molecular Formula : C₂₀H₂₁N·HCl (molecular weight: 311.85) .
  • Key Differences: Isotopic Mass Shift: Cyclobenzaprine-d3 exhibits a +3 Da mass shift (m/z 279.2 vs. 276.2 for the parent ion), enabling distinct detection in MS . Purity Standards: Non-deuterated Cyclobenzaprine Hydrochloride has a USP-defined purity range of 98.0–102.0%, with strict impurity limits (e.g., ≤0.15% for Cyclobenzaprine N-Oxide) . Application: Therapeutic use as a muscle relaxant vs. analytical use of the deuterated form .

Metabolites and Degradation Products

  • Desmethyl Cyclobenzaprine :
    • Structure : Lacks one methyl group from the parent compound.
    • Mass Transition : m/z 262.4 → 231.2, distinct from Cyclobenzaprine-d3 (m/z 279.2 → 215.0) .
    • Role : Primary metabolite measured in bioavailability studies .
  • Cyclobenzaprine N-Oxide :
    • Oxidation Product : Formed via metabolic or oxidative degradation.
    • Mass Transition : m/z 292.4 → 231.2, with lower collision energy (25 V vs. 61 V for Cyclobenzaprine-d3) .

Related Tricyclic Compounds

  • Amitriptyline :
    • Structural Similarity : Shares a tricyclic backbone but functions as an antidepressant.
    • Chromatographic Behavior : Relative retention time (1.3) overlaps with Cyclobenzaprine impurities, necessitating deuterated IS for specificity .
  • Doxepin Hydrochloride :
    • Application : Antidepressant with a dibenzoxepine ring.
    • Analytical Challenges : Cross-reactivity in assays due to structural homology, mitigated by using isotope-labeled standards .

Analytical and Functional Comparisons

Mass Spectrometry Parameters

Parameter Cyclobenzaprine-d3 Cyclobenzaprine Desmethyl Cyclobenzaprine Cyclobenzaprine N-Oxide
Mass Transition (m/z) 279.2 → 215.0 276.2 → 215.0 262.4 → 231.2 292.4 → 231.2
Collision Energy (V) 61 61 25 25
Declustering Potential (V) 55 55 55 55
Source:

Purity and Impurity Profiles

Compound Purity Key Impurities Regulatory Standards
Cyclobenzaprine-d3 HCl >98% (HPLC) Residual solvents, non-deuterated analogs ISO Guide 34, ICH Q2(R1)
Cyclobenzaprine HCl 98.0–102.0% N-Oxide, Related Compounds A/B USP Monograph
Nortriptyline EP Impurity B-d3 >95% Structural isomers Research-grade certification

Biological Activity

Cyclobenzaprine-d3 hydrochloride is a deuterated analog of cyclobenzaprine, a centrally acting muscle relaxant primarily used to relieve muscle spasms associated with acute musculoskeletal conditions. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

The exact mechanism of action of cyclobenzaprine, including its deuterated form, is not fully understood. However, it is believed to function primarily at the supraspinal level, particularly within the brainstem. Key points regarding its mechanism include:

  • Serotonergic and Noradrenergic Modulation : Cyclobenzaprine acts as an antagonist at various serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C) and alpha-adrenergic receptors, which may contribute to its muscle relaxant effects by inhibiting descending pathways that facilitate muscle tone .
  • Antihistamine Activity : The compound exhibits antihistaminic properties that are thought to contribute to its sedative effects, similar to tricyclic antidepressants .
  • Inhibition of Motor Neuron Activity : It reduces the activity of efferent alpha and gamma motor neurons, likely through inhibition of coeruleus-spinal or reticulospinal pathways .

Pharmacokinetics

This compound shares pharmacokinetic properties with its parent compound. Key pharmacokinetic parameters include:

ParameterValue
Oral Bioavailability 33% - 55%
Peak Plasma Concentration (Cmax) 5 - 35 ng/mL
Time to Peak Concentration (Tmax) Approximately 4 hours
Volume of Distribution ~146 L
Protein Binding ~93%
Half-Life 18 - 32 hours
Metabolism Primarily via CYP3A4 and CYP1A2; produces active metabolite desmethylcyclobenzaprine .

Clinical Efficacy

Clinical studies have evaluated the efficacy of cyclobenzaprine in various populations. For instance:

  • A study involving 1,405 patients with acute muscle spasms demonstrated that doses of cyclobenzaprine (5 mg and 10 mg) significantly improved patient-rated outcomes compared to placebo. The onset of relief was noted within three to four doses .
  • Lower doses (e.g., 5 mg TID) were found equally effective as higher doses (10 mg TID) but with a reduced incidence of sedation, indicating a potential for dose optimization in clinical settings .

Adverse Effects

Common adverse effects associated with cyclobenzaprine include:

  • Somnolence : A frequent side effect that can limit daily activities.
  • Dry Mouth : Another common complaint among users.
  • Potential for Abuse : Although not as pronounced as with some other muscle relaxants, caution is advised due to possible misuse in certain populations .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic use of cyclobenzaprine in specific conditions:

  • Chronic Pain Management : In patients with chronic pain syndromes, cyclobenzaprine has been shown to improve sleep quality and reduce pain intensity.
  • Post-Surgical Recovery : Patients recovering from orthopedic surgeries reported significant reductions in muscle spasms when treated with cyclobenzaprine alongside physical therapy.

Q & A

Basic Research Question

  • Storage : Aliquot and store at -20°C (short-term) or -80°C (long-term) to prevent freeze-thaw degradation.
  • Solubility : Prepare stock solutions in methanol or DMSO, ensuring concentrations ≤10 mM to avoid precipitation.
  • Shelf Life : Use within 1 month at -20°C or 6 months at -80°C .

How should researchers interpret thermodynamic parameters from binding studies involving Cyclobenzaprine Hydrochloride?

Advanced Research Question
Thermodynamic data (ΔH°, ΔS°) derived from van’t Hoff plots indicate binding forces:

  • ΔH° < 0 and ΔS° > 0 : Hydrophobic interactions dominate (e.g., Cyclobenzaprine’s tricyclic core binding to HSA’s hydrophobic pockets).
  • ΔH° < 0 and ΔS° < 0 : Hydrogen bonding or van der Waals forces prevail. Validate with molecular docking to identify residue-level interactions .

What experimental conditions affect the stability of this compound in biological samples?

Advanced Research Question

  • pH Sensitivity : Avoid alkaline conditions (pH >8) to prevent deuterium exchange or degradation.
  • Temperature Control : Process samples at 4°C and use ice baths during extraction to minimize thermal degradation.
  • Enzymatic Activity : Add protease inhibitors in tissue homogenates to prevent metabolic breakdown .

How should ex vivo permeation studies using this compound be designed?

Advanced Research Question

  • Tissue Preparation : Use fresh porcine esophageal mucosa or similar models, pre-equilibrated in PBS (pH 7.4).
  • Dosing : Apply this compound in isotonic saline with permeation enhancers (e.g., 1% Tween 80).
  • Validation : Measure IS recovery (>85%) and tissue integrity using transepithelial electrical resistance (TEER) .

What methods verify the isotopic purity of this compound?

Basic Research Question

  • Mass Spectrometry : Confirm m/z 279.2 ([M+H]+) and absence of non-deuterated peaks (m/z 276.2).
  • NMR Spectroscopy : Detect deuterium incorporation at the N-methyl group (δ 2.8–3.2 ppm for CH3 vs. absence in CD3).
  • Isotopic Enrichment : Use atom% D analysis via elemental analysis or isotope ratio MS .

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